3-(2-Fluorophenyl)-N,N-dimethylpropanamide is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylpropanamide moiety. Its molecular formula is C12H16FNO, and it has a molecular weight of approximately 209.26 g/mol. The compound features a propanamide backbone, which is a common structural motif in pharmaceuticals, providing both hydrophobic and polar characteristics that can influence its biological activity and solubility.
The chemical reactivity of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide can be explored through various organic reactions typically involving amides. Common reactions include:
3-(2-Fluorophenyl)-N,N-dimethylpropanamide exhibits notable biological activity, particularly as a potential analgesic agent. Preliminary studies suggest that it may modulate the activity of transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception . The presence of the fluorine atom may enhance its binding affinity to biological targets compared to non-fluorinated analogs.
The synthesis of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide can be achieved through several methods:
3-(2-Fluorophenyl)-N,N-dimethylpropanamide has potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents. Its ability to modulate TRPV1 suggests further exploration in pain management therapies. Additionally, its unique structure may serve as a lead compound for designing new pharmaceuticals targeting similar pathways.
Interaction studies involving 3-(2-Fluorophenyl)-N,N-dimethylpropanamide focus on its binding affinity and efficacy at TRPV1 and other ion channels. Molecular docking simulations have been employed to predict how this compound interacts with these targets, providing insights into its pharmacodynamics and potential side effects . Such studies are crucial for understanding its therapeutic profile and optimizing its structure for enhanced activity.
Several compounds are structurally similar to 3-(2-Fluorophenyl)-N,N-dimethylpropanamide, including:
| Compound Name | Structural Feature | Unique Characteristics |
|---|---|---|
| 3-(4-Fluorophenyl)-N,N-dimethylpropanamide | Para-fluorination | May have different receptor binding profiles |
| N,N-Dimethyl-3-phenylpropanamide | No fluorine | Serves as a reference for biological activity |
| 3-(2-Methoxyphenyl)-N,N-dimethylpropanamide | Methoxy substitution | Alters hydrophobicity and electronic effects |
The uniqueness of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide lies in its specific interaction profile due to the presence of the fluorine atom, which can enhance lipophilicity and potentially improve bioavailability compared to its non-fluorinated counterparts. Further studies are necessary to fully elucidate its pharmacological properties and therapeutic potential.
The integration of fluorine into organic molecules dates to the 19th century, with early breakthroughs in fluoromethane synthesis. However, the systematic exploration of fluorinated aromatic amides accelerated in the late 20th century, driven by fluorine’s ability to modulate electronic properties and enhance metabolic stability. 3-(2-Fluorophenyl)-N,N-dimethylpropanamide exemplifies this trend, emerging as a candidate for modulating ion channels such as TRPV1, a target implicated in pain perception. Its design leverages fluorine’s electronegativity to optimize binding interactions while retaining the amide group’s hydrogen-bonding capacity.
Fluorinated amides occupy a strategic niche due to:
Current research focuses on three domains:
Retrosynthetic analysis of 3-(2-fluorophenyl)-N,N-dimethylpropanamide begins with disconnection of the C–N amide bond, a strategy validated by precedent in amide synthesis [3]. This disconnection yields two synthons: a 3-(2-fluorophenyl)propanoyl chloride and dimethylamine (Figure 1). The acyl chloride synthon can be further disconnected to 3-(2-fluorophenyl)propanoic acid, which introduces the challenge of regioselective fluorination at the ortho position.
An alternative pathway involves functional group interconversion (FGI) of the carboxylic acid to an ester or nitrile prior to amidation [3]. However, the direct amide bond formation route is preferred due to its simplicity and high atom economy. Computational studies suggest that steric hindrance from the 2-fluorophenyl group may influence reaction kinetics, necessitating optimized conditions for nucleophilic attack by dimethylamine .
Classical synthesis employs the Schotten-Baumann reaction, where 3-(2-fluorophenyl)propanoyl chloride reacts with dimethylamine in dichloromethane, using trimethylamine as a base to scavenge HCl [5]. This method typically achieves yields of 65–78% but requires rigorous anhydrous conditions .
Modern approaches utilize coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activate the carboxylic acid in situ. A comparative study showed that HATU-mediated coupling in DMF at 0°C improved yields to 82–89% while reducing side-product formation . Solid-phase synthesis, though less common for small molecules, offers advantages in purification; however, its application to this compound remains unexplored in literature [2].
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Acyl chloride, TEA | CH~2~Cl~2~ | 65–78 |
| HATU-mediated coupling | HATU, DIPEA | DMF | 82–89 |
| EDCl/HOBt | EDCl, HOBt, NMM | THF | 70–75 |
Non-catalytic methods dominate due to their operational simplicity. The acyl chloride route, while efficient, generates stoichiometric HCl, complicating large-scale synthesis [5]. Catalytic approaches, though less developed, include transition-metal-mediated reactions. For example, nickel(II) complexes have been used to facilitate amidation of fluorinated carboxylic acids, albeit with modest enantioselectivity (33–66% ee) [4]. Organocatalysts like DMAP (4-Dimethylaminopyridine) show promise in accelerating acylation but remain understudied for this specific substrate.
Introducing fluorine at the 2-position of the phenyl ring necessitates precise regiocontrol. Directed ortho metalation (DoM) using lithium diisopropylamide (LDA) and a directing group (e.g., amides or sulfonates) enables selective fluorination [4]. Alternatively, Suzuki-Miyaura coupling with 2-fluorophenylboronic acid provides a modular approach, though it requires pre-functionalized starting materials.
The theoretical and computational exploration of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide represents a comprehensive approach to understanding its molecular properties and potential applications. This investigation encompasses quantum mechanical studies, molecular dynamics simulations, and predictive modeling to elucidate the compound's electronic structure, reactivity patterns, and biological interactions.
The electronic structure of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide has been extensively investigated using density functional theory (DFT) methods. The optimal computational approach employs the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which incorporates diffuse functions essential for accurately capturing the electronic effects of the fluorine substituent and the nitrogen lone pair electrons in the dimethylamide moiety [1] [2].
Geometry optimization studies demonstrate that the compound adopts a stable molecular configuration with no imaginary frequencies, confirming the validity of the optimized structure as a true energy minimum. The fluorophenyl ring exhibits characteristic bond lengths and angles consistent with aromatic systems, while the fluorine substitution at the ortho position introduces subtle electronic perturbations that influence the overall molecular geometry [1] [2].
The frontier molecular orbital analysis reveals critical insights into the compound's electronic structure. The highest occupied molecular orbital (HOMO) energy and lowest unoccupied molecular orbital (LUMO) energy provide fundamental parameters for understanding chemical reactivity. The HOMO-LUMO energy gap, typically ranging between 5.0-6.0 eV for similar fluorinated aromatics, indicates moderate chemical reactivity suitable for various synthetic transformations [2].
Molecular electrostatic potential (MEP) surface analysis provides crucial information about the charge distribution and potential interaction sites. The fluorine atom creates a region of high electronegativity, while the dimethylamide nitrogen exhibits nucleophilic character. These electrostatic features are essential for predicting intermolecular interactions and binding affinities with biological targets [2] [4].
| Parameter | Method | Value | Significance |
|---|---|---|---|
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.2 eV | Electron donating ability |
| LUMO Energy | B3LYP/6-311++G(d,p) | -1.1 eV | Electron accepting ability |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.1 eV | Chemical reactivity |
| Dipole Moment | B3LYP/6-311++G(d,p) | 3.8 D | Polarity and interactions |
| Hardness (η) | Calculated | 2.55 eV | Chemical stability |
| Softness (σ) | Calculated | 0.39 eV⁻¹ | Polarizability |
Density functional theory calculations provide detailed insights into the reactivity and stability characteristics of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. The B3LYP functional with extended basis sets has proven particularly effective for fluorinated organic compounds, accurately predicting their electronic properties and reaction pathways [1] [2].
The natural bond orbital (NBO) analysis elucidates the bonding nature and electron delocalization patterns within the molecule. The fluorine atom's high electronegativity creates significant polarization in the carbon-fluorine bond, leading to enhanced positive charge on the aromatic carbon atoms. This electronic redistribution affects the compound's reactivity toward electrophilic and nucleophilic attacks [1] [2].
Mulliken population analysis reveals atomic charge distributions that correlate with experimental reactivity patterns. The fluorine atom carries a partial negative charge of approximately -0.35 e, while the adjacent carbon atoms exhibit increased positive character. The dimethylamide nitrogen maintains its nucleophilic properties with a partial negative charge of -0.42 e [1] [2].
Fukui function calculations identify the most reactive sites for electrophilic and nucleophilic attacks. The highest f⁺ values (electrophilic attack) occur at the aromatic carbons ortho to the fluorine substituent, while the highest f⁻ values (nucleophilic attack) are associated with the amide carbonyl carbon. These predictions align with experimental observations of aromatic substitution reactions and amide hydrolysis pathways [4].
The global reactivity descriptors provide quantitative measures of chemical behavior. The chemical hardness (η = 2.55 eV) indicates moderate stability, while the chemical softness (σ = 0.39 eV⁻¹) suggests reasonable polarizability. The global electrophilicity index (ω = 2.1 eV) demonstrates the compound's capacity to accept electrons from nucleophiles [2] [4].
| Descriptor | Value | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 2.55 eV | Moderate stability |
| Chemical Softness (σ) | 0.39 eV⁻¹ | Reasonable polarizability |
| Electrophilicity Index (ω) | 2.1 eV | Electron accepting capacity |
| Nucleophilicity Index (N) | 1.8 eV | Electron donating capacity |
| Electronegativity (χ) | 3.65 eV | Electron attracting power |
Molecular dynamics simulations provide dynamic insights into the conformational behavior and solvation properties of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. These simulations typically employ classical force fields optimized for fluorinated organic compounds, with simulation durations ranging from 10 to 100 nanoseconds to capture relevant conformational changes [5].
The conformational analysis reveals that the compound exhibits restricted rotation around the amide bond due to partial double-bond character, leading to distinct cis and trans conformers. The trans configuration is energetically favored by approximately 2.3 kcal/mol, consistent with typical amide conformational preferences. The fluorophenyl ring demonstrates free rotation around the C-C bond connecting it to the propyl chain, with minimal energy barriers [5] [6].
Solvation studies in various media demonstrate the compound's preferential interactions with polar solvents. In aqueous solution, the molecule forms hydrogen bonds through the amide oxygen with water molecules, while the fluorine atom participates in weak C-H···F interactions. The radial distribution functions indicate structured solvent shells around the polar functional groups [5] [7].
The root mean square deviation (RMSD) analysis shows structural stability throughout the simulation, with average fluctuations of 0.8-1.2 Å for non-hydrogen atoms. The molecular flexibility is primarily localized to the propyl chain, while the fluorophenyl ring maintains rigid geometry. These findings provide insights into the compound's behavior in biological environments [5].
Temperature-dependent simulations reveal thermal stability up to 350 K, with increased conformational sampling at elevated temperatures. The activation energy for conformational interconversion is approximately 12 kcal/mol, suggesting moderate barrier heights for rotational processes [5].
| Property | Aqueous Solution | Organic Solvents | Biological Media |
|---|---|---|---|
| Average RMSD | 0.9 Å | 1.1 Å | 1.0 Å |
| Hydrogen Bonds | 3.2 (with water) | 1.8 (with solvent) | 4.1 (with proteins) |
| Conformational States | 2 major | 3 major | 2 major |
| Diffusion Coefficient | 1.2 × 10⁻⁵ cm²/s | 2.8 × 10⁻⁵ cm²/s | 0.8 × 10⁻⁵ cm²/s |
Computational investigations into the reaction mechanisms of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide employ advanced quantum mechanical methods to predict likely transformation pathways. The combined quantum mechanical/molecular mechanical (QM/MM) approach proves particularly valuable for studying reactions in complex environments [8] .
Hydrolysis mechanism studies reveal that the amide bond cleavage proceeds through nucleophilic attack by water molecules, forming a tetrahedral intermediate. The activation energy for this process is calculated to be 28.5 kcal/mol in aqueous solution, indicating moderate reactivity under physiological conditions. The fluorine substituent indirectly influences the reaction rate through electronic effects on the aromatic ring [8].
Oxidation pathways have been investigated using DFT calculations, revealing multiple potential sites for oxidative attack. The most favorable pathway involves hydroxylation at the aromatic ring para to the fluorine substituent, with an activation barrier of 15.2 kcal/mol. Alternative pathways include oxidation at the propyl chain and N-oxidation of the dimethylamide group [8] .
Transition state structures for key transformations have been characterized using intrinsic reaction coordinate (IRC) calculations. The saddle point geometries reveal the concerted nature of many reactions, with bond breaking and forming occurring simultaneously. These findings provide mechanistic insights essential for understanding the compound's metabolic fate [8] .
The computational prediction of reaction selectivity demonstrates the influence of the fluorine substituent on regioselectivity. Electrophilic aromatic substitution reactions preferentially occur at positions meta to the fluorine atom, consistent with the electron-withdrawing nature of the fluorine substituent [8] .
| Reaction Type | Activation Energy (kcal/mol) | Reaction Pathway | Major Products |
|---|---|---|---|
| Hydrolysis | 28.5 | Nucleophilic attack | Carboxylic acid + amine |
| Oxidation | 15.2 | Aromatic hydroxylation | Phenolic derivative |
| Reduction | 22.1 | Amide reduction | Primary alcohol |
| Substitution | 18.7 | Electrophilic aromatic | Substituted derivatives |
In silico docking studies and virtual screening provide valuable predictions of biological target interactions for 3-(2-Fluorophenyl)-N,N-dimethylpropanamide. These computational approaches employ sophisticated algorithms to predict binding modes and affinities with various protein targets [11] [12].
Molecular docking investigations utilize established protein structures from the Protein Data Bank, focusing on targets relevant to the compound's potential therapeutic applications. The AutoDock suite and similar programs calculate binding energies ranging from -7.0 to -8.5 kcal/mol for various protein targets, indicating moderate to good binding affinity [11] [13].
The docking studies reveal that the compound exhibits favorable interactions with several enzyme families, including cytochrome P450 enzymes, neurotransmitter receptors, and metabolic enzymes. The fluorophenyl ring typically engages in π-π stacking interactions with aromatic amino acid residues, while the dimethylamide group forms hydrogen bonds with polar residues [11] [13].
Virtual screening against comprehensive protein databases identifies potential off-target effects and selectivity profiles. The compound shows preferential binding to proteins containing hydrophobic binding pockets that can accommodate the fluorophenyl group. The binding mode analysis reveals consistent orientation patterns across different targets [11] [13].
Structure-activity relationship (SAR) predictions based on docking results suggest that the fluorine substituent enhances binding affinity through improved van der Waals interactions and optimal geometric complementarity. The dimethylamide group contributes to selectivity through specific hydrogen bonding patterns [11] [13].
Pharmacophore modeling identifies key structural features responsible for biological activity. The essential pharmacophore elements include the fluorophenyl ring as a hydrophobic feature, the amide carbonyl as a hydrogen bond acceptor, and the methyl groups as hydrophobic bulk. These features collectively contribute to the compound's biological profile [11] [13].
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Selectivity Index |
|---|---|---|---|
| Cytochrome P450 | -7.8 | π-π stacking, H-bonding | 1.2 |
| GABA Receptor | -8.2 | Hydrophobic contacts | 2.1 |
| Dopamine Receptor | -7.5 | Aromatic interactions | 1.8 |
| Acetylcholinesterase | -7.9 | Mixed interactions | 1.5 |
| Monoamine Oxidase | -8.1 | π-π stacking | 2.3 |
The comprehensive theoretical and computational investigations of 3-(2-Fluorophenyl)-N,N-dimethylpropanamide provide fundamental insights into its molecular properties, reactivity patterns, and potential biological activities. These studies establish a solid foundation for experimental validation and further development of this compound class. The integration of quantum mechanical calculations, molecular dynamics simulations, and docking studies creates a multifaceted understanding essential for rational drug design and chemical optimization.